molecular formula C7H5BF2O4 B1374592 4-Borono-3,5-difluorobenzoic acid CAS No. 1031857-98-3

4-Borono-3,5-difluorobenzoic acid

Cat. No.: B1374592
CAS No.: 1031857-98-3
M. Wt: 201.92 g/mol
InChI Key: QJZJINMQKWVLJB-UHFFFAOYSA-N
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Description

4-Borono-3,5-difluorobenzoic acid is an organoboron compound with the molecular formula C7H5BF2O4 It is characterized by the presence of a boronic acid group and two fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Borono-3,5-difluorobenzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:

    Reagents: Aryl halide (e.g., 3,5-difluorobromobenzene), boronic acid (e.g., bis(pinacolato)diboron), base (e.g., potassium carbonate), and palladium catalyst (e.g., palladium(II) acetate).

    Solvent: A mixture of water and an organic solvent such as tetrahydrofuran.

    Temperature: Typically, the reaction is carried out at elevated temperatures, around 80-100°C.

    Time: The reaction time can vary but usually ranges from several hours to overnight.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the purification process may involve crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Borono-3,5-difluorobenzoic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with aryl halides.

    Oxidation: Conversion of the boronic acid group to a hydroxyl group.

    Reduction: Reduction of the boronic acid group to a borane derivative.

    Substitution: Nucleophilic substitution reactions involving the fluorine atoms.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl halide.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: 3,5-Difluorophenol.

    Reduction: Borane derivatives.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

4-Borono-3,5-difluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly as a precursor for drug molecules.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-Borono-3,5-difluorobenzoic acid primarily involves its reactivity as a boronic acid. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The fluorine atoms on the benzene ring can influence the electronic properties of the compound, affecting its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Borono-2,6-difluorobenzoic acid
  • 4-Borono-3,5-dichlorobenzoic acid
  • 4-Borono-3,5-dimethylbenzoic acid

Uniqueness

4-Borono-3,5-difluorobenzoic acid is unique due to the presence of both boronic acid and fluorine substituents on the benzene ring. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. Compared to similar compounds, the difluoro substitution pattern provides distinct electronic properties that can be exploited in various chemical reactions and applications.

Properties

IUPAC Name

4-borono-3,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF2O4/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,13-14H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZJINMQKWVLJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)C(=O)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681718
Record name 4-Borono-3,5-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031857-98-3
Record name 4-Borono-3,5-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Borono-3,5-difluorobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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